molecular formula C9H10BrFO B1377295 1-(4-Bromo-3-fluorophenyl)propan-2-ol CAS No. 1376289-48-3

1-(4-Bromo-3-fluorophenyl)propan-2-ol

Cat. No.: B1377295
CAS No.: 1376289-48-3
M. Wt: 233.08 g/mol
InChI Key: XBTSZRSKEJIMAR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group attached to a propanol chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reducing agent. One common method includes the reduction of 4-bromo-3-fluorobenzaldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and catalyst selection.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 1-(4-Bromo-3-fluorophenyl)propan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium iodide (NaI) in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)propan-2-ol is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated phenyl compounds on biological systems.

    Medicine: Research into potential therapeutic applications includes exploring its role as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-(2-Bromo-3-fluorophenyl)propan-2-ol: Similar in structure but with different positional isomers, leading to variations in chemical reactivity and biological activity.

    1-(4-Fluorophenyl)propan-2-ol:

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains multiple fluorine atoms, which significantly alter its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTSZRSKEJIMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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